Superior Peptide Guanidination Efficiency at Alkaline pH Compared to S-Methylisothiourea and 2-Methyl-2-Imidazoline
In a direct head-to-head comparison of three guanidination reagents (O-methylisourea, S-methylisothiourea, and 2-methyl-2-imidazoline) evaluated on tryptically digested myoglobin peptides at 65°C for 1 hour across multiple pH conditions, O-methylisourea demonstrated the highest reaction efficiency specifically at pH 10.5 [1]. While all three reagents were tested under identical temperature and duration parameters, the combination of O-methylisourea with alkaline pH yielded the optimal conversion outcome [2].
| Evidence Dimension | Peptide guanidination reaction efficiency |
|---|---|
| Target Compound Data | O-methylisourea at pH 10.5: most effective condition |
| Comparator Or Baseline | S-methylisothiourea (all pH); 2-methyl-2-imidazoline (all pH); O-methylisourea at pH 4.0 and 7.0 |
| Quantified Difference | O-methylisourea + pH 10.5 was the only condition identified as 'most effective' among all reagent-pH combinations tested |
| Conditions | Tryptically digested myoglobin peptides; 65°C for 1 hour; pH 4.0, 7.0, and 10.5; subsequent optimization with heating, microwave, and ultrasound |
Why This Matters
For proteomics laboratories performing MALDI-MS analysis, this specific pH–reagent pairing represents the validated optimal condition for maximizing lysine-to-homoarginine conversion, directly impacting peptide signal intensity and detection sensitivity.
- [1] Kim S, et al. Comparison of peptide guanidination efficiency using various reaction conditions. Analytical Science and Technology. 2012;25(2):114-120. doi:10.5806/AST.2012.25.2.114. View Source
- [2] Kim S, et al. 다양한 조건에서 펩타이드의 Guanidination 변형 효율 비교 연구. Analytical Science and Technology. 2012;25(2):114-120. KCI. View Source
